1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid is an organoboron compound with the molecular formula C7H13BN2O4. This compound is characterized by the presence of a pyrazole ring substituted with a boronic acid group and a 2,2-dimethoxyethyl group. It is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and material science.
Preparation Methods
The synthesis of 1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of the 2,2-Dimethoxyethyl Group: The 2,2-dimethoxyethyl group can be introduced through an alkylation reaction using an appropriate alkylating agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, alcohols, and ketones.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:
1-Methylpyrazole-4-boronic acid: This compound has a similar structure but with a methyl group instead of the 2,2-dimethoxyethyl group. It is used in similar applications but may have different reactivity and binding properties.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound contains a tert-butoxycarbonyl (Boc) protecting group and a pinacol ester, making it more stable and easier to handle in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[1-(2,2-dimethoxyethyl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O4/c1-13-7(14-2)5-10-4-6(3-9-10)8(11)12/h3-4,7,11-12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOEQAGPLXHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC(OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.